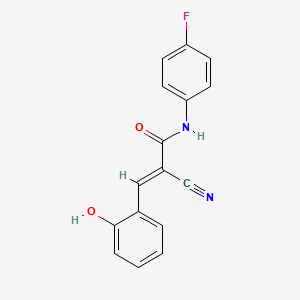![molecular formula C20H19ClN6O2 B2702456 1,7-diallyl-3-(4-chlorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898449-10-0](/img/structure/B2702456.png)
1,7-diallyl-3-(4-chlorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a derivative of the 1,2,4-triazine class of compounds . These are heterocyclic compounds containing a ring structure with three carbon atoms and three nitrogen atoms . They are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a 1,2,4-triazine ring which is a six-membered ring with three nitrogen atoms and three carbon atoms . It also has various functional groups attached to it, including an allyl group, a chlorophenyl group, and a methyl group.Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazine derivatives can vary widely depending on the specific functional groups present in the molecule. They might undergo reactions typical for compounds containing allyl groups, chlorophenyl groups, and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Properties such as solubility, melting point, boiling point, and others would need to be determined experimentally .Scientific Research Applications
Antiviral Activity
1,7-diallyl-3-(4-chlorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione, as part of the imidazo[1,2-a]-s-triazine nucleosides class, has been synthesized and tested for antiviral activity. A study by Kim et al. (1978) reports moderate activity against rhinoviruses at non-toxic dosage levels, marking its potential in antiviral therapeutics (Kim et al., 1978).
Psychotropic Activity
The compound has been linked to psychotropic activity. Chłoń-Rzepa et al. (2013) describe the synthesis of derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including this compound, demonstrating potential antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Antitumor and Vascular Relaxing Effects
Ueda et al. (1987) studied derivatives of [1,2,4]triazino-[3,2-f]purines for their antitumor activity and vascular relaxing effects. This work highlights the compound's potential in cancer treatment and vascular health (Ueda et al., 1987).
Antimicrobial Activity
El-Agrody et al. (2001) synthesized derivatives including triazino[3,4-f]purine-6,8(1H,4H)-diones and tested their antimicrobial activities. This suggests the compound's use in combating microbial infections (El-Agrody et al., 2001).
Antifungal Activity
Ghaib et al. (2002) report the synthesis of 9,9-dialkylated octahydropyrimido[3,4-a]-s-triazines, demonstrating some antifungal activity. This research suggests potential applications of the compound in antifungal treatments (Ghaib et al., 2002).
Molecular Interaction Studies
Latosinska et al. (2014) conducted a study on the interactions of methylxanthines, including this compound, providing insights into its potential pharmaceutical applications (Latosinska et al., 2014).
Electrochemical and Surface Studies
Benhiba et al. (2020) researched the electrochemical properties and surface interactions of related compounds, which could be relevant for understanding the compound's behavior in various applications (Benhiba et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-(4-chlorophenyl)-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2/c1-4-10-25-18(28)16-17(24(3)20(25)29)22-19-26(16)12-15(23-27(19)11-5-2)13-6-8-14(21)9-7-13/h4-9H,1-2,10-12H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVOBYYFDXIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CC(=NN(C3=N2)CC=C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

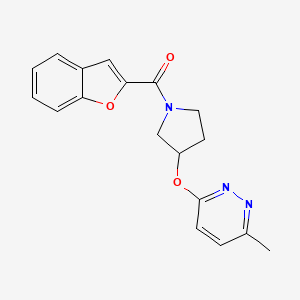

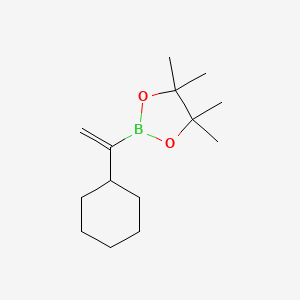
![phenyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B2702376.png)
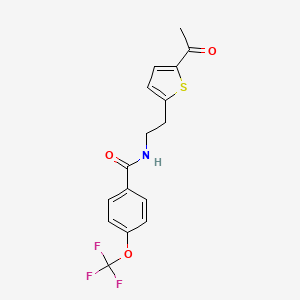
![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2702378.png)
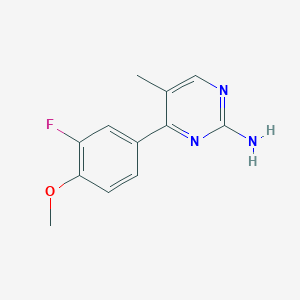
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702383.png)
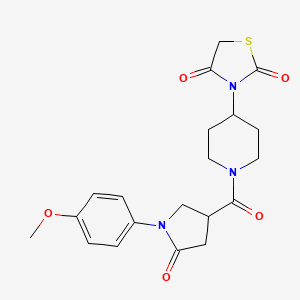
![N-(thiophen-2-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2702387.png)
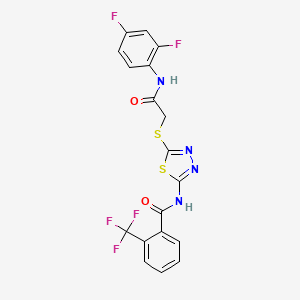

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2702394.png)
